2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1017021-12-3
VCID: VC8190940
InChI: InChI=1S/C9H16BrNO/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6H2,1-2H3
SMILES: CC(C)C(C(=O)N1CCCC1)Br
Molecular Formula: C9H16BrNO
Molecular Weight: 234.13 g/mol

2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

CAS No.: 1017021-12-3

Cat. No.: VC8190940

Molecular Formula: C9H16BrNO

Molecular Weight: 234.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one - 1017021-12-3

Specification

CAS No. 1017021-12-3
Molecular Formula C9H16BrNO
Molecular Weight 234.13 g/mol
IUPAC Name 2-bromo-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Standard InChI InChI=1S/C9H16BrNO/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6H2,1-2H3
Standard InChI Key LCWKWGGQZRLMEB-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)N1CCCC1)Br
Canonical SMILES CC(C)C(C(=O)N1CCCC1)Br

Introduction

Structural and Physical Properties

Molecular Architecture

The compound consists of a butanone backbone substituted at the 1-position with a pyrrolidine ring, a methyl group at the 3-position, and a bromine atom at the 2-position. This configuration confers both electrophilic (via the bromine) and nucleophilic (via the pyrrolidine nitrogen) reactivity .

Physicochemical Data

PropertyValueSource
Molecular Weight263.17 g/mol
Boiling PointNot reported-
Density1.32 g/cm³ (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves bromination of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one using agents like N-bromosuccinimide (NBS) or bromine in dichloromethane at 0–25°C . Key steps include:

  • Friedel-Crafts Acylation: Toluene is acylated with valeroyl chloride to form 3-methyl-1-phenylbutan-1-one .

  • Bromination: Selective α-bromination using NBS or Br₂ in the presence of AlCl₃ .

  • Pyrrolidine Incorporation: Reaction of the α-bromoketone with pyrrolidine in ether or THF .

Representative Reaction:

3-methyl-1-phenylbutan-1-one+NBSDCM, 0°C2-bromo-3-methyl-1-phenylbutan-1-onepyrrolidineTarget Compound\text{3-methyl-1-phenylbutan-1-one} + \text{NBS} \xrightarrow{\text{DCM, 0°C}} \text{2-bromo-3-methyl-1-phenylbutan-1-one} \xrightarrow{\text{pyrrolidine}} \text{Target Compound}

Industrial Scalability

Continuous flow reactors are employed for large-scale production to enhance safety and yield (85–92%) . Automated systems ensure precise control over reaction parameters, minimizing side products like debrominated derivatives .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents . For example:

2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one+NH32-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one\text{2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one} + \text{NH}_3 \rightarrow \text{2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one}

This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol .

  • Oxidation: Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid .

Key Derivatives

DerivativeApplicationReference
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-oneDopamine reuptake inhibition
2-Hydroxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-oneNeurological probes

Pharmacological and Biological Applications

Neuropharmacology

The compound’s pyrrolidine moiety enhances affinity for monoamine transporters. Studies show selective inhibition of dopamine (DAT) and norepinephrine (NET) transporters (IC₅₀: 18–50 nM), with minimal effect on serotonin transporters (SERT) . This profile mirrors pyrovalerone derivatives, suggesting potential in treating stimulant use disorders .

Antimicrobial Activity

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . Structural analogs with fluorinated aryl groups exhibit improved potency .

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, enhancing thermal stability (T₅% degradation: 280°C) .

Catalysis

Palladium complexes derived from brominated intermediates facilitate Suzuki-Miyaura couplings with yields >90% .

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